Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Biological Activity of Cyclopropyl-Thiadiazole Derivatives
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. The thiadiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established "privileged" structure.[1][2] Its various isomers (1,3,4-, 1,2,4-, 1,2,3-, and 1,2,5-thiadiazole) are core components in a multitude of clinically approved drugs, valued for their metabolic stability, ability to engage in hydrogen bonding, and bioisosteric relationship to other key heterocycles like pyrimidines and oxadiazoles.[3][4] The mesoionic character of the thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing interaction with biological targets.[5]
The cyclopropyl group, a three-membered carbocycle, is another deceptively simple yet powerful moiety. Its rigid, strained ring system introduces unique conformational constraints and electronic properties. In drug design, it is often employed as a "bioisostere" for phenyl rings or gem-dimethyl groups, capable of improving metabolic stability, enhancing binding affinity through favorable hydrophobic interactions, and modulating electronic properties without significantly increasing molecular weight.
This guide explores the synergistic potential unlocked by combining these two powerful pharmacophores. Cyclopropyl-thiadiazole derivatives represent a compelling class of compounds with a broad spectrum of biological activities. We will delve into the key therapeutic areas where these derivatives have demonstrated significant promise, elucidating their mechanisms of action, exploring structure-activity relationships, and providing detailed protocols for their biological evaluation.
Part 1: Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiadiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of human tumor cell lines.[6][7] The incorporation of a cyclopropyl moiety has, in several instances, been shown to refine and potentiate this activity. These compounds exert their effects through diverse mechanisms, including kinase inhibition, disruption of cell cycle progression, and induction of programmed cell death.
Mechanism of Action: Inhibition of Key Signaling Pathways
A primary mechanism by which cyclopropyl-thiadiazole derivatives exhibit anticancer activity is through the inhibition of critical protein kinases that drive tumor growth and survival. The Akt (Protein Kinase B) signaling pathway, which is frequently overexpressed in cancers like glioma and lung adenocarcinoma, is a notable target.[8] Inhibition of Akt signaling by thiadiazole compounds can lead to the suppression of downstream survival signals, ultimately inducing apoptosis and halting tumor progression.[8]
Another established anticancer mechanism for heterocyclic compounds, including thiadiazoles, is the inhibition of tubulin polymerization. By interfering with the dynamics of microtubules, these agents can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. Certain cinnamic acid derivatives bearing a 1,3,4-thiadiazole ring have shown potent activity against breast and lung cancer cell lines through this mechanism.[9]
// Nodes
GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"];
Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"];
Downstream [label="Downstream Targets\n(e.g., mTOR, GSK3β)", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Thiadiazole [label="Cyclopropyl-\nThiadiazole\nDerivative", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
GF -> Receptor;
Receptor -> PI3K [arrowhead=tee, style=dashed, color="#5F6368"];
PI3K -> PIP3 [label=" ATP→ADP", fontsize=8];
PIP2 -> PIP3 [style=invis];
PIP3 -> Akt [arrowhead=tee, style=dashed, color="#5F6368"];
Akt -> Downstream [arrowhead=tee, style=dashed, color="#5F6368"];
Downstream -> Proliferation;
Akt -> Apoptosis [arrowhead=tee, color="#EA4335"];
Thiadiazole -> Akt [arrowhead=tee, color="#EA4335", penwidth=2.0, label=" Inhibition", fontsize=8];
// Subgraph to align PIP2 and PIP3
subgraph {
rank=same;
PI3K; PIP2;
}
}
ends_dot
Caption: Inhibition of the PI3K/Akt signaling pathway by cyclopropyl-thiadiazole derivatives.
Structure-Activity Relationship (SAR) Insights
The cytotoxic properties of thiadiazole derivatives can be significantly modulated by the nature of the substituents at the C2 and C5 positions.[9] The inclusion of a cyclopropyl group, particularly in fused heterocyclic systems like imidazo[2,1-b][3][9][10]thiadiazole, has been explored for its impact on anticancer activity.[11]
Table 1: Cytotoxic Activity of Selected Cyclopropyl-Thiadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 131 | (E)-5-chloro-3-((6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][3][9][10]thiadiazol-5-yl)methylene)indolin-2-one | Not Specified | - | [9] |
| 130 | (E)-3-((2-cyclopropyl-6-(4-methoxyphenyl)imidazo[2,1-b][3][9][10]thiadiazol-5-yl)methylene)indolin-2-one | Not Specified | - | [9] |
| DHEA-TDZ 25 | d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivative | T47D (Breast) | 0.058 | [3] |
Note: Specific IC₅₀ values for compounds 130 and 131 are not provided in the source but are highlighted as active derivatives.
The data indicates that the cyclopropyl group is a well-tolerated and potentially beneficial substituent in complex thiadiazole scaffolds designed for anticancer activity.[9][11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effects of cyclopropyl-thiadiazole derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, C6)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count. Seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclopropyl-thiadiazole test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Part 2: Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[12] Thiadiazole derivatives have long been recognized for their potent and broad-spectrum antimicrobial activities.[13][14][15] The incorporation of a cyclopropyl group can influence the lipophilicity and steric profile of the molecule, potentially enhancing its ability to penetrate microbial cell walls and interact with intracellular targets.
Mechanism of Action
The antimicrobial action of thiadiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.[15] As bioisosteres of pyrimidines, they can potentially disrupt DNA synthesis and replication, thereby inhibiting cell multiplication.[4] Other proposed mechanisms include the inhibition of key enzymes involved in metabolic pathways or the disruption of cell membrane integrity. The specific mechanism can vary depending on the substitution pattern on the thiadiazole ring.
// Nodes
Start [label="Synthesized Cyclopropyl-\nThiadiazole Derivatives", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Stock [label="Prepare Stock Solutions\n(e.g., in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"];
Plate [label="Prepare 96-Well Plate with\n2-fold Serial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"];
Inoculum [label="Prepare Standardized\nMicrobial Inoculum\n(e.g., 0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"];
AddInoculum [label="Inoculate Wells", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubate [label="Incubate at 37°C (bacteria)\nor 28°C (fungi)\nfor 18-24h", fillcolor="#F1F3F4", fontcolor="#202124"];
Observe [label="Visually Inspect for Turbidity", fillcolor="#FBBC05", fontcolor="#202124"];
Result [label="Determine Minimum Inhibitory\nConcentration (MIC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Stock;
Stock -> Plate;
Inoculum -> AddInoculum;
Plate -> AddInoculum;
AddInoculum -> Incubate;
Incubate -> Observe;
Observe -> Result;
}
ends_dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of thiadiazoles is highly dependent on the substituents.[15] Derivatives carrying a 1,3,4-thiadiazole ring have generally shown significant activity against bacteria and fungi.[14] While specific SAR studies focusing on the cyclopropyl moiety are less common in the provided literature, the general principle holds that modifications affecting lipophilicity and electronic distribution can enhance potency.
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound Class | Target Organism | Activity Noted | Reference |
| 1,3,4-Thiadiazoles | Gram (+) & Gram (-) Bacteria | Significant to moderate activity | [13] |
| 1,3,4-Thiadiazoles | Bacillus subtilis, Fungi | Higher activity than other analogs | [14] |
| 1,3,4-Thiadiazoles | Fungal Strains | Good activity at 0.5-1.0 mg/mL | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.
Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well U-bottom microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column. This results in wells with 50 µL of compound at various concentrations.
-
Set up control wells: a positive control (no compound, with inoculum) and a negative control (no compound, no inoculum). Also, run a positive control with a standard antibiotic.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Part 3: Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases.[16] Thiadiazole derivatives have demonstrated significant anti-inflammatory properties, often comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[6] A key mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Selective COX-2 Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[16] While COX-1 is constitutively expressed and plays a role in tissue homeostasis (e.g., protecting the gastric mucosa), COX-2 is induced at sites of inflammation.[17] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[17]
Docking studies have shown that certain thiadiazole derivatives can bind strongly to the COX-2 active site. Their selectivity arises from their ability to access a small, specific side pocket within the COX-2 enzyme that is absent in COX-1, allowing for preferential binding.[17][18]
// Nodes
Membrane [label="Membrane Phospholipids", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
PLA2 [label="Phospholipase A2", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
AA [label="Arachidonic Acid", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
COX1 [label="COX-1\n(Constitutive)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
COX2 [label="COX-2\n(Inducible)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PG_Homeo [label="Prostaglandins\n(Homeostasis, Gastric Protection)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
PG_Inflam [label="Prostaglandins\n(Inflammation, Pain)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
Thiadiazole [label="Cyclopropyl-\nThiadiazole\nDerivative", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Membrane -> AA [label=" ", pos="e,0.5", arrowhead=none];
PLA2 -> AA [dir=back, arrowhead=tee, style=dashed, color="#5F6368"];
subgraph {
rank=same;
AA;
}
AA -> COX1;
AA -> COX2;
COX1 -> PG_Homeo;
COX2 -> PG_Inflam;
Thiadiazole -> COX2 [arrowhead=tee, color="#EA4335", penwidth=2.0, label=" Selective Inhibition", fontsize=8];
}
ends_dot
Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.
Structure-Activity Relationship (SAR) Insights
Several studies have synthesized thiadiazole derivatives as selective COX-2 inhibitors.[18] The presence of a sulfonamide moiety is often a key feature for potent and selective COX-2 inhibition.[17] While the direct contribution of a cyclopropyl group in published SAR tables for anti-inflammatory thiadiazoles is not detailed in the initial search, its role in occupying hydrophobic pockets within the enzyme active site is a rational design strategy.
Table 3: In Vivo Anti-inflammatory Activity of Thiadiazole Derivatives
| Compound Class | In Vivo Model | Activity Noted | Reference |
| Thienopyrimidine-thiadiazole | Carrageenan-induced paw edema | High activity, comparable to Celecoxib | [18] |
| 2-amino-5-aryl-1,3,4-thiadiazole Schiff bases | Carrageenan-induced paw edema | Prominent and consistent activity | [19] |
| Substituted 1,3,4-thiadiazoles | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [6] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Test compound (suspended in a vehicle like 0.5% carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin or Celecoxib)
-
1% Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment. Fast the rats overnight before the experiment but allow free access to water.
-
Grouping: Divide the rats into groups (n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).
-
Initial Measurement: Measure the initial paw volume (or thickness) of the right hind paw of each rat using a plebysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally via gavage, typically 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).
Part 4: Other Notable Biological Activities
Necroptosis Inhibition
Beyond the major areas of cancer, infection, and inflammation, cyclopropyl-thiadiazole derivatives have shown highly specific and potent activity in other domains. A structure-activity relationship study identified[6][9][10]thiadiazole benzylamides as powerful inhibitors of necroptosis, a form of regulated, caspase-independent cell death.[10] The study explicitly found that small cyclic alkyl groups, specifically cyclopropyl, at the 4-position of the thiadiazole ring were optimal for this activity.[10] This highlights a highly specialized application for this chemical scaffold in conditions where necroptosis plays a pathological role, such as certain neurodegenerative diseases.
Conclusion
The strategic combination of the cyclopropyl group and the thiadiazole nucleus creates a versatile and potent chemical scaffold with a wide array of biological activities. From inhibiting cancer cell proliferation and microbial growth to selectively modulating inflammatory pathways, cyclopropyl-thiadiazole derivatives have demonstrated significant therapeutic potential. The insights into their mechanisms of action and structure-activity relationships, coupled with robust protocols for their evaluation, provide a solid foundation for researchers, scientists, and drug development professionals to further explore and optimize these promising compounds for future clinical applications.
References
-
Teng, X., Keys, H., Jeevanandam, A., Porco, J. A., Jr, Degterev, A., Yuan, J., & Cuny, G. D. (2007). Structure-activity relationship study of[6][9][10]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6836–6840. [Link]
- Pharma Info (2024).
-
Wysocki, M., Jaros, S., & Płazińska, A. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(21), 5192. [Link]
-
Szeliga, M., & Obłąk, E. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 769–784. [Link]
-
Szeliga, M., & Obłąk, E. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Wysocki, M., Jaros, S., Płazińska, A., & Płaziński, W. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 26(11), 3127. [Link]
-
Patel, H. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10). [Link]
-
Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research, 7(3). [Link]
-
Kus, C., Eke, B. C., & Iscan, G. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277–284. [Link]
-
Billin, A. N., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321–3341. [Link]
-
Kadam, S. S., et al. (2015). THIADIAZOLES AS ANTI-INFLAMMATORY AGENTS: A REVIEW. International Journal of Current Pharmaceutical Sciences, 1(3), 207-215. [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. ResearchGate. [Link]
-
Singh, R. K., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure, 1271, 134015. [Link]
-
Ragab, F. A., et al. (2016). Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. European Journal of Medicinal Chemistry, 124, 826–839. [Link]
-
Kim, Y., et al. (2011). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 19(21), 6398–6410. [Link]
-
Jain, A. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557–576. [Link]
-
Sharma, P., & Kumar, H. (2014). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmaceutical and Biological Sciences, 2(1), 1-6. [Link]
-
Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]
-
Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. [Link]
-
Saxena, V., & Sharma, C. S. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 13(1), 76-83. [Link]
-
Shawali, A. S., et al. (2014). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][3][6][10]triazolo[4,3-a]pyrimidines. Molecules, 19(9), 13834–13857. [Link]
-
Bhosale, M. V. (2021). A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. JETIR, 8(6). [Link]
-
Al-Ostath, R. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 17594. [Link]
-
Al-Ghorbani, M., et al. (2022). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. ACS Omega, 7(14), 11847–11865. [Link]
-
Chvátal, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(11), 1735–1741. [Link]
-
Mühlberg, M. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. RSC MedChem Blog. [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]
-
Kumar, S., & Singh, P. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. japsonline.com [japsonline.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 7. bepls.com [bepls.com]
- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsdronline.com [ijpsdronline.com]